N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine
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Description
N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine: is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to the nitrogen atom of a pyrrole ring, which is further connected to another phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Palladium-Catalyzed Cross-Coupling Reaction:
Starting Materials: 4-bromoaniline and pyrrole.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to yield N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine.
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Copper-Catalyzed Oxidative Cyclization:
Starting Materials: 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides.
Catalyst: Copper(II) acetate.
Solvent: Acetonitrile.
Reaction Conditions: The reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation, resulting in the desired product.
Industrial Production Methods: Industrial production methods for N-phenyl-4-(1H-pyrrol
Properties
Molecular Formula |
C16H14N2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-phenyl-4-pyrrol-1-ylaniline |
InChI |
InChI=1S/C16H14N2/c1-2-6-14(7-3-1)17-15-8-10-16(11-9-15)18-12-4-5-13-18/h1-13,17H |
InChI Key |
CGLRCAJNWFJRLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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